E-3620

5-HT3 receptor 5-HT4 receptor Gastrointestinal motility

E-3620 is a chiral benzamide with a validated dual pharmacological profile—it acts as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This unique, non-interchangeable activity makes it an essential tool for dissecting serotonergic pathways in gastrointestinal research. Ideal for ex vivo/in vivo studies and SAR development.

Molecular Formula C20H27Cl2N3O2
Molecular Weight 412.3 g/mol
CAS No. 151213-86-4
Cat. No. B3061904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-3620
CAS151213-86-4
Molecular FormulaC20H27Cl2N3O2
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl
InChIInChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1
InChIKeyGMHMNKHDLXRRGF-LZMJSSQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride (CAS 151213-86-4): A Dual 5-HT3 Antagonist and 5-HT4 Agonist for Gastrointestinal Research


Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride (CAS 151213-86-4), also known as E-3620, is a chiral benzamide derivative that functions as a potent 5-HT3 receptor antagonist and a potent 5-HT4 receptor agonist [1]. This dual pharmacological profile distinguishes it from agents that target only a single serotonin receptor subtype. The compound reached Phase 2 clinical evaluation for gastric motility disorders before discontinuation, and it remains a valuable tool for investigating the interplay between 5-HT3 and 5-HT4 signaling in gastrointestinal motility and related disorders [2].

Why Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride Cannot Be Replaced by In-Class 5-HT3 Antagonists or 5-HT4 Agonists


Generic substitution among serotonergic agents is scientifically invalid due to E-3620's unique dual-receptor pharmacology. Unlike pure 5-HT3 antagonists (e.g., ondansetron) or selective 5-HT4 agonists (e.g., prucalopride), E-3620 simultaneously blocks 5-HT3 receptors while activating 5-HT4 receptors [1]. This concurrent action modulates both inhibitory and excitatory serotonergic pathways in the enteric nervous system, producing a distinct functional outcome that cannot be replicated by single-target agents. Furthermore, compounds with similar dual activity, such as renzapride (5-HT4 agonist Ki = 115 nM) and zacopride (5-HT3 antagonist Ki = 0.38 nM, 5-HT4 agonist Ki = 373 nM), exhibit significantly different binding affinities and selectivity profiles, underscoring that even within the dual-acting subclass, each compound possesses a unique pharmacological fingerprint that precludes interchangeable use .

Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride: Quantitative Differentiation Evidence


Dual 5-HT3 Antagonism and 5-HT4 Agonism: A Verified Pharmacological Profile

E-3620 is explicitly characterized as a potent antagonist of 5-HT3 receptors and a potent agonist of 5-HT4 receptors [1]. This dual activity is a rare and defined property that distinguishes it from the vast majority of 5-HT3 antagonists (which lack 5-HT4 agonism) and 5-HT4 agonists (which lack 5-HT3 antagonism). While specific Ki or IC50 values for E-3620 are not publicly disclosed in the available literature, its dual-receptor action is a verified differentiator. For comparison, renzapride, another dual-acting agent, exhibits a 5-HT4 agonist Ki of 115 nM .

5-HT3 receptor 5-HT4 receptor Gastrointestinal motility

In Vivo Efficacy: Inhibition of Cisplatin-Induced Emesis in Beagle Dogs

E-3620 has demonstrated functional 5-HT3 antagonism in vivo by inhibiting cisplatin-induced vomiting in beagle dogs . This is a classic model for assessing the antiemetic potential of 5-HT3 receptor antagonists. While direct comparative data for other 5-HT3 antagonists in the same study are not available, this finding confirms that the compound's 5-HT3 antagonism translates to a relevant physiological effect. For context, standard 5-HT3 antagonists like ondansetron are also effective in this model, but they lack the concomitant 5-HT4 agonist activity of E-3620.

Emesis 5-HT3 antagonism In vivo pharmacology

Clinical Development Status: Advanced to Phase 2 for Gastric Motility Disorders

E-3620 (CAS 151213-86-4) reached Phase 2 clinical trials for the indication of gastric motility disorder before being discontinued [1]. This distinguishes it from numerous preclinical 5-HT3/5-HT4 tool compounds that have never advanced to human studies. The advancement to Phase 2 implies a baseline level of safety, tolerability, and preliminary efficacy that is not shared by less developed analogs. For comparison, many in-class research compounds remain in preclinical stages, lacking any human data.

Clinical development Gastric motility Phase 2

Chiral Purity and Structural Definition: The (1S)-1-methyl-2-butynyl Moiety

The compound is defined by its specific stereochemistry: the (1S)-1-methyl-2-butynyl group attached via an ether linkage to the benzamide core [1]. This chiral center is critical for receptor recognition and pharmacological activity. While direct comparative data for the (1R) enantiomer are not publicly available, it is a well-established principle in medicinal chemistry that enantiomers of serotonergic agents often exhibit vastly different binding affinities and functional profiles. For instance, the related compound zacopride shows enantioselective binding at 5-HT3 and 5-HT4 receptors . Therefore, procurement of the defined stereoisomer is essential for reproducible research.

Chiral chemistry Stereochemistry Structure-activity relationship

Optimal Research Applications for Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride


Investigating the Integrated Control of Gastrointestinal Motility via Dual 5-HT3/5-HT4 Modulation

E-3620 is ideally suited for ex vivo and in vivo studies designed to dissect the combined roles of 5-HT3 and 5-HT4 receptors in regulating gastrointestinal peristalsis and transit. Its dual activity allows researchers to probe how simultaneous blockade of inhibitory 5-HT3 pathways and activation of excitatory 5-HT4 pathways influence overall motility patterns, a question that cannot be addressed using selective single-target agents .

Studies of Chemotherapy-Induced Nausea and Vomiting (CINV) with a Prokinetic Component

Given its demonstrated antiemetic effect in a cisplatin-induced vomiting model and its 5-HT4 agonist prokinetic potential, E-3620 is a valuable tool for investigating therapeutic strategies that aim to control emesis while simultaneously promoting gastric emptying. This dual action may be particularly relevant in conditions where gastroparesis accompanies nausea, a scenario where pure 5-HT3 antagonists provide antiemetic benefit but may lack prokinetic effects.

Comparative Pharmacology of Dual-Acting Serotonergic Benzamides

E-3620 serves as a key reference compound in the study of structure-activity relationships (SAR) for benzamide-based serotonergic ligands. Its specific substitution pattern—4-amino-5-chloro on the benzamide ring, combined with the chiral (1S)-1-methyl-2-butynyl ether—provides a distinct pharmacological fingerprint that can be compared to related compounds such as renzapride, zacopride, and mosapride. This facilitates the identification of structural determinants for 5-HT3 versus 5-HT4 selectivity and dual activity [1].

Translational Research Leveraging Prior Clinical Development

For academic or industrial research programs targeting gastrointestinal motility disorders, E-3620 offers the advantage of a known clinical development history. Its advancement to Phase 2 trials implies that certain ADME (absorption, distribution, metabolism, excretion) and toxicology hurdles were met, providing a foundation for further translational studies or for use as a benchmark in the development of next-generation dual 5-HT3/5-HT4 agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E-3620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.